3-[5-[2-(Trifluoromethoxy)phenyl]furan-2-yl]prop-2-enoic acid
Overview
Description
This compound belongs to the class of organic compounds known as furoic acids . These are organic compounds containing a furoic acid moiety, with a structure characterized by a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom . The empirical formula is C14H11F3O3 .
Molecular Structure Analysis
The molecular weight of this compound is 284.23 . The SMILES string representation isOC(=O)CCc1ccc(o1)-c2ccccc2C(F)(F)F
. This indicates the presence of a carboxylic acid group attached to a furan ring, which is further connected to a phenyl ring with a trifluoromethoxy group . Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 69-73 °C .Safety and Hazards
This compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It poses hazards such as toxicity if ingested, skin and eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment such as dust masks, eyeshields, and gloves should be used when handling this compound .
Properties
IUPAC Name |
3-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O4/c15-14(16,17)21-12-4-2-1-3-10(12)11-7-5-9(20-11)6-8-13(18)19/h1-8H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKLTODPPZSQAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381830 | |
Record name | 3-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259196-57-1 | |
Record name | 3-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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